N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-(furan-2-yl)ethyl)oxalamide
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Overview
Description
N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-(furan-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H26ClN3O5S and its molecular weight is 467.97. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
A study focused on the synthesis of new heterocyclic derivatives with potential for Alzheimer’s disease treatment, indicating the relevance of related sulfonyl piperidinyl compounds in drug development (Rehman et al., 2018). These compounds were synthesized and evaluated for enzyme inhibition activity, demonstrating the significance of structural modifications on biological activities.
Catalytic Activity
Research on N,N'-Bisoxalamides, including similar functional groups, showed their effectiveness in promoting Cu-catalyzed N-arylation, highlighting the compound's role in facilitating chemical reactions (Bhunia et al., 2017). This application is critical for constructing pharmaceutically important building blocks, illustrating the compound's potential in synthetic chemistry.
Antimicrobial Activity
Another study synthesized N-substituted acetamide derivatives with antibacterial potentials, showing the broader application of such compounds in developing new antimicrobials (Iqbal et al., 2017). The research aimed at combating bacterial strains, indicating the compound's potential use in addressing antibiotic resistance.
Analytical Applications
The synthesis of a new sulfonate reagent for analytical derivatization in gas chromatography, involving similar functional groups, underscores the utility of these compounds in enhancing analytical methodologies (Lin et al., 1999). This application is crucial for the precise detection and quantification of various analytes.
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have a wide range of biological activities .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects . The exact interaction of this compound with its targets would need further investigation.
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities
Pharmacokinetics
The pharmacokinetic properties of piperidine derivatives can vary widely depending on their specific chemical structure
Result of Action
Piperidine derivatives are known to have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[2-(furan-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O5S/c22-16-6-8-19(9-7-16)31(28,29)25-14-2-1-4-17(25)10-12-23-20(26)21(27)24-13-11-18-5-3-15-30-18/h3,5-9,15,17H,1-2,4,10-14H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYQIJMZMIEOPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NCCC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.